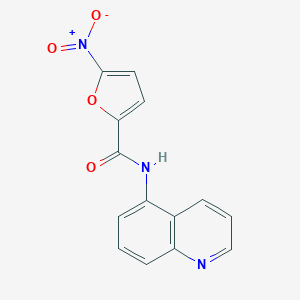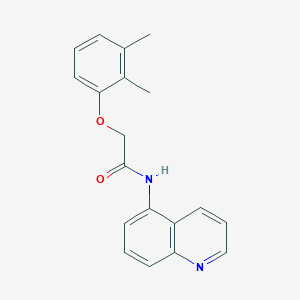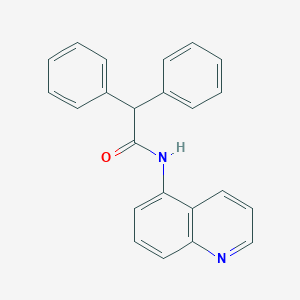![molecular formula C24H33N3O2S B251218 N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea, also known as AAMTPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AAMTPU has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be responsible for the antidepressant-like effects of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea. N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has also been found to exhibit some affinity for the serotonin transporter, although its effects on serotonin levels are less well understood.
Biochemical and Physiological Effects:
N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been found to exhibit a wide range of biochemical and physiological effects. In addition to its inhibition of the dopamine transporter, N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been found to exhibit some affinity for the serotonin transporter and the norepinephrine transporter. N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has also been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea for lab experiments is its potent and selective inhibition of the dopamine transporter. This makes it a valuable tool for investigating the role of dopamine in the brain. However, one limitation of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea is its potential toxicity, particularly at high doses. Careful dosing and monitoring is necessary to ensure the safety of experimental animals.
Future Directions
There are many potential future directions for research involving N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea. One area of interest is the potential therapeutic applications of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea, particularly in the treatment of depression and other mood disorders. Another area of interest is the role of dopamine in addiction and substance abuse, and the potential use of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea as a tool for investigating these processes. Further research is also needed to fully understand the biochemical and physiological effects of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea, and to optimize its use as a research tool.
Synthesis Methods
The synthesis of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea involves the reaction of 1-adamantylacetyl chloride with 4-(4-morpholinylmethyl)aniline in the presence of a base, followed by the reaction of the resulting intermediate with thiourea. The synthesis of N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been optimized to yield high purity and yield, making it a readily available compound for scientific research.
Scientific Research Applications
N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been found to exhibit potent and selective inhibition of the dopamine transporter, making it a valuable tool for investigating the role of dopamine in the brain. N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has also been found to exhibit antidepressant-like effects in animal models, further highlighting its potential as a therapeutic agent.
properties
Molecular Formula |
C24H33N3O2S |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C24H33N3O2S/c28-22(15-24-12-18-9-19(13-24)11-20(10-18)14-24)26-23(30)25-21-3-1-17(2-4-21)16-27-5-7-29-8-6-27/h1-4,18-20H,5-16H2,(H2,25,26,28,30) |
InChI Key |
LLEHFHGKRSCUKH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251136.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B251138.png)

![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)